molecular formula C9H14ClNO2 B562207 Synephrine-13C2,15N Hydrochloride Salt CAS No. 1329499-30-0

Synephrine-13C2,15N Hydrochloride Salt

Cat. No. B562207
CAS RN: 1329499-30-0
M. Wt: 206.644
InChI Key: COTCEGYSNTWJQV-GMPMXYEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synephrine-13C2,15N Hydrochloride Salt is a deuterated α-adrenergic receptor agonist and vasoconstrictor . It is also known as 4-Hydroxy-α- [ (MethylaMino)Methyl]benzeneMethanol-13C2,15N .


Molecular Structure Analysis

The molecular formula of Synephrine-13C2,15N Hydrochloride Salt is C713C2H14Cl15NO2 . The molecular weight is 206.64 . The structure of Synephrine-13C2,15N Hydrochloride Salt is similar to that of Synephrine Hydrochloride .


Physical And Chemical Properties Analysis

Synephrine-13C2,15N Hydrochloride Salt is a white to light yellow solid . It has a molecular weight of 206.64 and a molecular formula of C713C2H14Cl15NO2 .

Scientific Research Applications

Overview of Synephrine Research

Synephrine, particularly p-synephrine, is a primary protoalkaloid found in bitter orange (Citrus aurantium) and is widely studied for its applications in weight management, sports performance, and metabolic effects. The research on synephrine, including its isotopically labeled forms such as "Synephrine-13C2,15N Hydrochloride Salt," focuses on understanding its pharmacological properties, safety profile, and physiological impacts on the human body.

Pharmacological Effects and Mechanisms

Research on p-synephrine has revealed its complex pharmacological effects, attributed to its adrenoreceptor binding characteristics. Unlike ephedrine, its structural analog, p-synephrine exhibits specificity towards certain adrenergic receptors, which explains the observed pharmacological effects with a reduced risk of cardiovascular side effects. This specificity underlines its use in dietary supplements aimed at enhancing metabolic rate and energy expenditure without significant adverse effects on heart rate or blood pressure (Stohs, Preuss, & Shara, 2011).

Safety and Efficacy in Dietary Supplements

The safety and efficacy of synephrine as a dietary supplement ingredient have been extensively evaluated. Several human studies indicate that p-synephrine, alone or in combination with other ingredients, does not result in significant cardiovascular effects at commonly used doses, supporting its safety for use in dietary supplements and foods. These studies also suggest that p-synephrine can increase resting metabolic rate and energy expenditure, contributing to its applications in weight loss and management programs (Stohs, 2017).

Role in Exercise and Fat Oxidation

Specific investigations into the effects of p-synephrine during exercise have shown its potential to enhance fat oxidation without adversely affecting aerobic capacity, sprint performance, or jumping capacity. This effect is particularly notable during low to moderate-intensity exercise, where p-synephrine intake leads to increased fat utilization, offering benefits for individuals seeking to improve body composition and exercise efficiency (Ruíz-Moreno et al., 2021).

Insights from Clinical Reviews

Comprehensive reviews of clinical studies involving Citrus aurantium extract and p-synephrine have highlighted their widespread use and scrutinized the associated safety concerns. These reviews have consistently concluded that, at commonly used doses, p-synephrine does not produce significant adverse cardiovascular effects, affirming its safety profile. The reviews call for longer-term studies to further assess the efficacy and safety of synephrine-containing products (Stohs, Preuss, & Shara, 2012).

Mechanism of Action

Target of Action

Synephrine-13C2,15N Hydrochloride Salt is primarily a deuterated α-adrenergic receptor agonist . The α-adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

As an α-adrenergic receptor agonist, Synephrine-13C2,15N Hydrochloride Salt binds to α-adrenergic receptors , mimicking the action of endogenous agonists like norepinephrine . This binding triggers a series of intracellular events, including the activation of the G protein, which in turn activates other intracellular pathways, leading to various physiological responses.

Biochemical Pathways

The activation of α-adrenergic receptors by Synephrine-13C2,15N Hydrochloride Salt leads to the stimulation of several downstream pathways. These include the neurotransmission pathway , which is involved in the transmission of signals in the nervous system, and pathways related to depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .

Result of Action

The activation of α-adrenergic receptors by Synephrine-13C2,15N Hydrochloride Salt can lead to vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from the contraction of the muscular wall of the vessels. It’s a critical process in the body’s response to various conditions and plays a significant role in maintaining blood pressure and directing blood flow to areas of the body where it’s needed most.

Action Environment

The action, efficacy, and stability of Synephrine-13C2,15N Hydrochloride Salt can be influenced by various environmental factors. For instance, stable isotope-labeled compounds like Synephrine-13C2,15N Hydrochloride Salt are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

properties

IUPAC Name

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEGYSNTWJQV-GMPMXYEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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